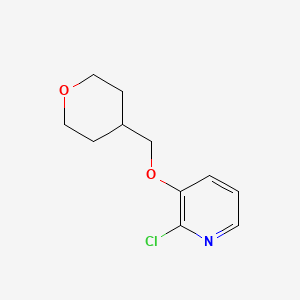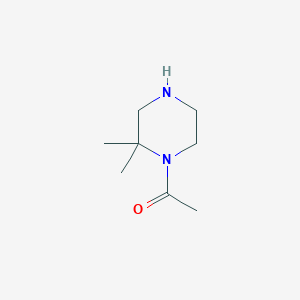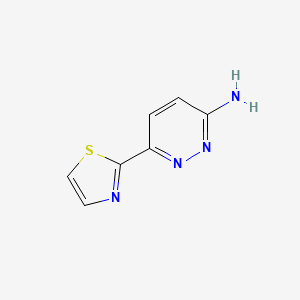![molecular formula C10H8ClN3O2 B1466291 1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267314-48-6](/img/structure/B1466291.png)
1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” are not explicitly mentioned in the sources retrieved .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the sources retrieved .Scientific Research Applications
CPT-4 has a number of potential applications in scientific research. It is used to study the structure and function of proteins, as well as to study the binding of various molecules to proteins. It is also used to study the structure and function of DNA and RNA, and to study the binding of various molecules to DNA and RNA. CPT-4 has also been used to study the structure and function of enzymes and to study the binding of various molecules to enzymes.
Mechanism of Action
CPT-4 is a synthetic compound that is capable of interacting with a variety of biological molecules. It is thought to interact with proteins, DNA, and RNA through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. CPT-4 is also thought to bind to enzymes through hydrophobic interactions and electrostatic interactions.
Biochemical and Physiological Effects
CPT-4 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including proteases, kinases, and phosphatases. CPT-4 has also been shown to inhibit the binding of various molecules to proteins, DNA, and RNA. In addition, CPT-4 has been shown to inhibit the binding of various molecules to enzymes.
Advantages and Limitations for Lab Experiments
CPT-4 has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of CPT-4 is its low cost and availability. In addition, CPT-4 is relatively easy to synthesize and can be stored at room temperature without degradation. However, CPT-4 has some limitations, such as its low solubility in aqueous solutions and its instability in the presence of light and heat.
Future Directions
CPT-4 has a number of potential applications in scientific research and laboratory experiments, and there are a number of possible future directions for its use. One possible future direction is the use of CPT-4 in drug design and development, as it has been shown to interact with a variety of biological molecules. In addition, CPT-4 could be used in the development of new diagnostic tests, as it has been shown to inhibit the binding of various molecules to proteins, DNA, and RNA. CPT-4 could also be used in the development of new therapeutic agents, as it has been shown to inhibit the activity of a number of enzymes. Finally, CPT-4 could be used in the development of new imaging agents, as it has been shown to bind to a variety of biological molecules.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-8-3-1-7(2-4-8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQWJZLVTKZYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1466214.png)
![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466216.png)




![Methyl[(3-methylcyclobutyl)methyl]amine](/img/structure/B1466222.png)

![2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466224.png)


